Coumoxystrobin

Beschreibung

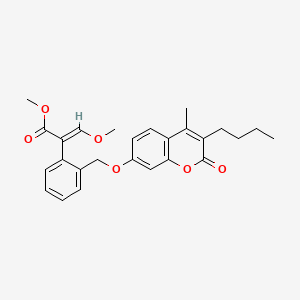

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-5-6-10-21-17(2)20-13-12-19(14-24(20)32-26(21)28)31-15-18-9-7-8-11-22(18)23(16-29-3)25(27)30-4/h7-9,11-14,16H,5-6,10,15H2,1-4H3/b23-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRPJSBNHNJSI-XQNSMLJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C(=COC)C(=O)OC)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058200 | |

| Record name | Coumoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850881-70-8 | |

| Record name | Coumoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850881-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850881708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/521R9X5RXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Biochemical Mode of Action Moa of Coumoxystrobin

Fundamental Principles of Quinone Outside Inhibitor (QoI) Activity

Coumoxystrobin is classified as a Quinone outside Inhibitor (QoI) fungicide. frac.info This classification is based on its specific target site within the fungal mitochondrial respiratory chain. frac.infocropprotectionnetwork.org QoI fungicides are a significant class of agricultural antifungals, many of which are synthetic derivatives of naturally occurring strobilurins. nzpps.orgugd.edu.mk Their site-specific mode of action, while highly effective, also makes them prone to the development of resistance in target pathogens. frac.infonzpps.org

Inhibition of Mitochondrial Respiration

The primary mode of action of coumoxystrobin is the inhibition of mitochondrial respiration. biosynth.comherts.ac.uk Mitochondria are the powerhouses of the cell, responsible for generating the energy required for all vital cellular processes. By disrupting this fundamental process, coumoxystrobin effectively suffocates the fungal cells, leading to a cessation of growth and eventual death. ontosight.aibiosynth.com This inhibition occurs within the electron transport chain, a series of protein complexes located on the inner mitochondrial membrane. oup.com

Disruption of Electron Transfer in the Cytochrome bc1 Complex

Specifically, coumoxystrobin targets Complex III of the electron transport chain, also known as the cytochrome bc1 complex. nih.govontosight.aibiosynth.com This complex plays a crucial role in the transfer of electrons from ubiquinol (B23937) to cytochrome c. uniprot.orgnih.gov Coumoxystrobin binds to the Quinone "outside" (Qo) site of the cytochrome b subunit within this complex. biosynth.comfrac.info This binding action physically blocks the electron flow, halting the respiratory process. frac.infogoogle.com The Qo site is a critical juncture in the Q-cycle, a process that couples electron transfer to the pumping of protons across the inner mitochondrial membrane. uniprot.org

Impact on Adenosine (B11128) Triphosphate (ATP) Biosynthesis Pathways

The ultimate consequence of the disruption of the electron transport chain is the cessation of Adenosine Triphosphate (ATP) synthesis. ontosight.aibiosynth.comgoogle.com ATP is the primary energy currency of the cell, and its continuous production is essential for survival. aopwiki.org The electron flow through the respiratory chain generates a proton gradient that drives the enzyme ATP synthase to produce ATP. uniprot.org By inhibiting electron transfer at the cytochrome bc1 complex, coumoxystrobin prevents the generation of this proton gradient, thereby halting ATP production. biosynth.comresearchgate.net This energy crisis within the fungal cell leads to the inhibition of essential metabolic processes and ultimately results in cell death. biosynth.comnih.gov

Advanced Mechanistic Studies

While the primary mode of action of QoI fungicides is well-established, ongoing research delves into more nuanced aspects of their activity and the mechanisms by which fungi can develop resistance.

Role of Alternative Oxidase (AOX) in Fungal Respiration and Fungicide Activity

Some fungi possess an alternative respiratory pathway that involves an enzyme called Alternative Oxidase (AOX). nih.govwikipedia.org This enzyme provides a bypass to the cytochrome bc1 complex, allowing electrons to be transferred from the ubiquinone pool directly to oxygen. wikipedia.orgnih.gov This alternative pathway is insensitive to QoI fungicides like coumoxystrobin. nih.gov The expression of the AOX gene can be induced by various stresses, including the inhibition of the main respiratory pathway by fungicides. wikipedia.org While the AOX pathway is less efficient in terms of ATP production, it can allow the fungus to survive and continue to grow, albeit at a reduced rate, in the presence of a QoI fungicide, thus contributing to resistance. oup.comnih.gov The presence and activity of AOX can explain why some fungal diseases are not well-controlled by strobilurins and how resistance can develop. nih.govapsnet.org

Investigation of Salicylhydroxamic Acid (SHAM) as an AOX Inhibitor in Potentiation Studies

Salicylhydroxamic acid (SHAM) is a known inhibitor of the Alternative Oxidase (AOX) pathway. oup.comnih.gov In laboratory studies, SHAM is often used to investigate the role of the AOX pathway in fungicide resistance and to more accurately assess the intrinsic efficacy of QoI fungicides. researchgate.netmdpi.com By blocking the AOX escape route, the true inhibitory potential of the QoI fungicide on the primary respiratory chain can be observed. researchgate.net

A study on Phytophthora litchii, the causative agent of litchi downy blight, demonstrated the potentiation of coumoxystrobin's activity by SHAM. researchgate.net The addition of SHAM significantly enhanced the inhibitory effect of coumoxystrobin on various developmental stages of the fungus. researchgate.netresearchgate.net This suggests that P. litchii utilizes the AOX pathway to mitigate the effects of coumoxystrobin. researchgate.net Respiration assays revealed that coumoxystrobin alone had a lesser inhibitory effect on mycelial respiration compared to the combination of coumoxystrobin and SHAM. researchgate.netresearchgate.net

**Table 1: Effect of Salicylhydroxamic Acid (SHAM) on the Inhibitory Activity of Coumoxystrobin against *Phytophthora litchii***

| Developmental Stage | Coumoxystrobin EC₅₀ (µg/mL) | Coumoxystrobin + SHAM (50 µg/mL) EC₅₀ (µg/mL) | Fold Reduction in EC₅₀ |

|---|---|---|---|

| Mycelial Growth | 0.086 | 0.0007 | 122.92 |

| Sporangial Germination | 0.019 | 0.0025 | 7.55 |

| Zoospore Release | 0.023 | 0.0007 | 31.79 |

| Cystospore Germination | 0.015 | 0.0004 | 33.91 |

Data sourced from a study on the effect of SHAM on the activity of coumoxystrobin against Phytophthora litchii. researchgate.netresearchgate.net

These findings highlight the importance of the AOX pathway in the context of QoI fungicide activity and demonstrate the utility of inhibitors like SHAM in elucidating these complex interactions. researchgate.netresearchgate.net

Elucidation of the Biochemical Mode of Action (MOA) of Coumoxystrobin

Coumoxystrobin is a synthetic fungicide belonging to the strobilurin class. biosynth.comniscpr.res.in Its mode of action involves the inhibition of mitochondrial respiration by disrupting the electron transport chain. biosynth.comugd.edu.mk Specifically, it targets the Cytochrome bc1 complex, also known as Complex III, a critical component in the production of ATP, which provides energy for fungal cells. ugd.edu.mknih.gov

By binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, coumoxystrobin blocks the transfer of electrons between cytochrome b and cytochrome c1. biosynth.comniscpr.res.inugd.edu.mk This inhibition halts the entire respiratory process, depriving the fungal cell of its energy supply and ultimately leading to cell death. ugd.edu.mknih.gov This targeted action makes coumoxystrobin an effective tool for managing a wide range of fungal pathogens in agricultural settings. biosynth.com

Molecular Interactions within the Cytochrome bc1 Complex

The Cytochrome bc1 complex is a multi-subunit enzyme essential for cellular respiration. nih.gov It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis. nih.gov The complex has two key binding sites for ubiquinone: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site. nih.gov

Coumoxystrobin, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). ugd.edu.mkfrac.info These inhibitors bind to the Qo site on cytochrome b, one of the catalytic subunits of the complex. niscpr.res.innih.gov This binding action competitively inhibits the natural substrate, ubiquinol, from accessing the site. mdpi.comnih.gov The presence of a β-methoxyacrylate group in the structure of strobilurins is a key feature for this inhibitory activity. niscpr.res.inmdpi.com

Research and molecular docking studies have provided insights into the specific interactions between coumoxystrobin and the amino acid residues within the Qo binding pocket. Although detailed crystallographic data for coumoxystrobin itself is limited, studies on related strobilurins and computational models offer valuable information. For instance, in some fungi, mutations in the cytochrome b gene, such as the G143A substitution, can lead to resistance by altering the binding affinity of QoI fungicides. mdpi.comresearchgate.net However, the effectiveness of specific strobilurins can vary depending on the particular mutation and the fungal species. mdpi.com

Some studies have indicated that coumoxystrobin may not bind effectively to wild-type or certain mutated forms of cytochrome b in some pathogens, while in others it shows strong inhibitory action. mdpi.com For example, one study noted that coumoxystrobin did not bind to the G143A mutant of Botrytis cinerea cytochrome b. mdpi.com In contrast, other research has shown coumoxystrobin to be effective against various plant pathogens. researchgate.netresearchgate.net

The table below summarizes the key components and interactions involved in the mode of action of coumoxystrobin.

| Component | Role | Interaction with Coumoxystrobin |

| Cytochrome bc1 complex (Complex III) | An essential enzyme in the mitochondrial electron transport chain that catalyzes electron transfer from ubiquinol to cytochrome c. nih.gov | Coumoxystrobin inhibits the function of this complex. ugd.edu.mk |

| Cytochrome b | A core catalytic subunit of the bc1 complex containing the Qo and Qi binding sites. nih.gov | Coumoxystrobin binds to the Qo site of this subunit. niscpr.res.in |

| Qo (Quinone outside) site | The binding site on cytochrome b where ubiquinol is oxidized. nih.gov | Coumoxystrobin acts as a competitive inhibitor at this site, blocking electron transfer. biosynth.comugd.edu.mk |

| Qi (Quinone inside) site | The binding site on cytochrome b where ubiquinone is reduced. nih.gov | Not directly inhibited by coumoxystrobin. |

| Ubiquinol | The natural substrate that donates electrons to the bc1 complex at the Qo site. mdpi.com | Coumoxystrobin competes with ubiquinol for binding at the Qo site. mdpi.comnih.gov |

| Electron Transport Chain | A series of protein complexes that transfer electrons to generate ATP. quora.com | Coumoxystrobin disrupts this chain at Complex III, halting ATP production. biosynth.comugd.edu.mk |

Fungicidal Efficacy and Spectrum of Activity

Broad-Spectrum Activity Analysis

Coumoxystrobin is characterized as a broad-spectrum fungicide. herts.ac.uk As a methoxyacrylate strobilurin fungicide, it is active against a variety of fungal infections that affect crops such as cereals, grapes, and tomatoes. herts.ac.uknih.gov Its range of activity includes pathogens responsible for downy mildew, blight, powdery mildew, and rice blast. herts.ac.uknih.gov Strobilurin-class fungicides are noted for their effectiveness against major fungal classes, including Ascomycetes, Basidiomycetes, and Oomycetes. allpesticides.comnih.gov Research has confirmed that Coumoxystrobin demonstrates excellent and broad-spectrum fungicidal activity. researchgate.net

Efficacy against Specific Plant Pathogen Genera and Species

Coumoxystrobin has demonstrated significant inhibitory activity against various developmental stages of Phytophthora litchii, the oomycete responsible for litchi downy blight. phtnet.orgresearchgate.net Studies have shown that the compound effectively disrupts the life cycle of this destructive plant pathogen. phtnet.orgresearchgate.net

The compound effectively inhibits the mycelial growth of P. litchii. Research determined the mean effective concentration required to inhibit 50% of growth (EC₅₀) to be 0.269 mg L⁻¹ on agar plates and 3.722 mg L⁻¹ in a broth medium. phtnet.orgresearchgate.net

Coumoxystrobin shows potent activity in preventing spore germination. phtnet.orgresearchgate.net The highest inhibitory effect was observed on cystospore germination, with a mean EC₅₀ value of 0.034 mg L⁻¹. phtnet.orgresearchgate.net For the germination of sporangia (zoosporangia), the mean EC₅₀ was found to be 0.193 mg L⁻¹. phtnet.orgresearchgate.net

The fungicide also hinders the release of zoospores from sporangia. The mean EC₅₀ value for inhibiting zoospore discharge was determined to be 4.451 mg L⁻¹. phtnet.orgresearchgate.net

Inhibitory Activity of Coumoxystrobin against Phytophthora litchii

| Developmental Stage | Mean EC₅₀ Value (mg L⁻¹) |

| Cystospore Germination | 0.034 |

| Sporangial Germination | 0.193 |

| Mycelial Growth (Plates) | 0.269 |

| Mycelial Growth (Broth) | 3.722 |

| Zoospore Release | 4.451 |

Data sourced from studies on the inhibitory effects of Coumoxystrobin on various life stages of P. litchii. phtnet.orgresearchgate.net

As a strobilurin fungicide, Coumoxystrobin's spectrum of activity extends to fungi within the phyla Ascomycota and Basidiomycota. nih.gov This class of fungicides is known to provide control against a wide array of pathogens in these groups. allpesticides.comnih.gov

Specific research into Coumoxystrobin's effect on the ascomycete Magnaporthe oryzae, the causal agent of rice blast, has demonstrated excellent inhibitory activity. researchgate.netnih.gov A study involving 100 strains of M. oryzae established a mean EC₅₀ value of 0.0163 µg mL⁻¹ for mycelial growth inhibition, with values ranging from 0.0089 to 0.0290 µg mL⁻¹. researchgate.netnih.gov This indicates a high level of efficacy against this economically significant plant pathogen. nih.gov

Ascomycetes and Basidiomycetes (General Efficacy)

Protective versus Curative Efficacy Assessment

Fungicides can be assessed based on their ability to act preventatively (protective) or after an infection has begun (curative). iastate.edu Protective activity involves the presence of the fungicide before the pathogen arrives, forming a barrier to prevent infection. iastate.edu Curative activity occurs when the fungicide stops the early growth of a pathogen that has already infected the plant tissue. iastate.edu

Studies on detached barley leaves have demonstrated that Coumoxystrobin possesses both protective and curative properties against M. oryzae. nih.gov However, the research indicated that its protective activity was superior to its curative activity. nih.gov

Protective and Curative Activity of Coumoxystrobin Against M. oryzae

| Efficacy Type | Observed Effect | Relative Performance | Reference |

|---|---|---|---|

| Protective | Exhibits strong preventative activity against infection. | Better than curative activity. | nih.gov |

| Curative | Shows activity against established infections. | Less effective than protective activity. | nih.gov |

Comparative Studies with Other Fungicides

The performance of Coumoxystrobin has been evaluated in comparison to other established fungicides, particularly those used for rice blast control. In tests against M. oryzae on detached barley leaves, Coumoxystrobin exhibited better protective and curative activities than both Tricyclazole and Azoxystrobin (B1666510). nih.gov

Azoxystrobin is a widely used, broad-spectrum systemic fungicide also belonging to the strobilurin class. wikipedia.orgpomais.com While both Coumoxystrobin and Azoxystrobin function as QoI fungicides, the comparative study highlights the potent efficacy of Coumoxystrobin specifically against rice blast. wikipedia.orgnih.gov Tricyclazole, another fungicide commonly used for rice blast, operates through a different mechanism, inhibiting melanin biosynthesis. researchgate.net

Comparative Efficacy Against Magnaporthe oryzae

| Fungicide | Chemical Class | Comparative Performance vs. Coumoxystrobin | Reference |

|---|---|---|---|

| Coumoxystrobin | Methoxyacrylate Strobilurin (QoI) | - | nih.gov |

| Azoxystrobin | Strobilurin (QoI) | Less effective in protective and curative activity. | nih.gov |

| Tricyclazole | Triazolobenzothiazole (MBI) | Less effective in protective and curative activity. | nih.gov |

Resistance Development and Management Strategies

Mechanisms of Pathogen Resistance to QoI Fungicides

Pathogen resistance to QoI fungicides primarily arises from genetic modifications that reduce the fungicide's effectiveness. These mechanisms can be broadly categorized into target-site mutations and the activation of alternative metabolic pathways.

Target-Site Mutations in the Cytochrome b Gene (e.g., G143A, F129L, G137R)

The primary mechanism of resistance to QoI fungicides involves specific point mutations in the cytochrome b gene (cytb), which is located in the mitochondrial DNA. nih.govresearchgate.net This gene codes for the cytochrome b protein, a key component of the cytochrome bc1 complex, the target site for QoI fungicides. nih.govapsnet.org Mutations in this gene can alter the protein's structure, preventing the fungicide from binding effectively and thereby rendering it ineffective. apsnet.org

Several key amino acid substitutions in the cytochrome b protein have been identified as conferring resistance to QoI fungicides:

G143A: The substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 is the most significant and widespread mutation. nih.govfrac.infofrac.info This single nucleotide polymorphism leads to a high level of resistance, often resulting in complete control failure in the field. frac.info The G143A mutation has been detected in numerous plant pathogens. frac.infonih.gov

F129L: The replacement of phenylalanine (F) with leucine (B10760876) (L) at position 129 typically confers a lower to moderate level of resistance. frac.infocabidigitallibrary.org While pathogens with this mutation show reduced sensitivity, recommended application rates of QoI fungicides may still provide some level of disease control. frac.info

G137R: The substitution of glycine (G) with arginine (R) at position 137 is a less common mutation that also results in moderate resistance. frac.infoiahs.org.in Its impact on field performance is generally considered to be limited. frac.info

The resistance factors (RF), which quantify the level of resistance, vary significantly between these mutations. The G143A mutation is associated with high resistance factors, often exceeding 100, while the F129L and G137R mutations have much lower RF values, typically ranging from 5 to 15. frac.info

Table 1: Key Mutations in the Cytochrome b Gene Conferring Resistance to QoI Fungicides

| Mutation | Amino Acid Change | Resistance Level | Resistance Factor (RF) |

| G143A | Glycine to Alanine | High | >100 |

| F129L | Phenylalanine to Leucine | Low to Moderate | 5 - 15 |

| G137R | Glycine to Arginine | Moderate | 5 - 15 |

This table is based on data from references frac.info.

Overexpression of Alternative Oxidase (AOX)

A secondary mechanism of resistance involves the induction of an alternative oxidase (AOX) pathway. researchgate.netcabidigitallibrary.org This pathway allows the fungus to bypass the cytochrome bc1 complex, the primary target of QoI fungicides, for respiration. cabidigitallibrary.orgnih.gov When the main respiratory pathway is blocked by a QoI fungicide, the AOX pathway can be activated, enabling the fungus to continue producing energy, albeit less efficiently, and survive. researchgate.netnih.gov

Cross-Resistance Patterns within the QoI Fungicide Group

A critical aspect of QoI fungicide resistance is the high degree of cross-resistance among different fungicides within this group. frac.infofrac.info This means that a pathogen resistant to one QoI fungicide, such as coumoxystrobin, will likely be resistant to other QoI fungicides as well. frac.infofrac.info This is because they all share the same target site, the Qo site of the cytochrome bc1 complex. frac.info

The Fungicide Resistance Action Committee (FRAC) classifies QoI fungicides, including coumoxystrobin, under FRAC Code 11. frac.infofrac.info This classification signifies that they are all at risk of cross-resistance. frac.info For instance, studies have shown strong positive cross-resistance in Corynespora cassiicola between coumoxystrobin and other QoIs like azoxystrobin (B1666510), fluoxastrobin, pyraclostrobin (B128455), fenaminstrobin, and picoxystrobin (B33183) in strains carrying the G143A mutation. nih.govresearchgate.net Therefore, once resistance to one QoI fungicide emerges in a pathogen population, rotating to another QoI fungicide will not be an effective management strategy. frac.info

Research on Resistance Monitoring and Surveillance

Effective management of fungicide resistance relies on continuous monitoring and surveillance of pathogen populations to detect the emergence and spread of resistant strains. rothamsted.ac.uk Various molecular techniques have been developed for the rapid and accurate detection of known resistance mutations.

These methods allow for the early detection of resistance before it leads to widespread field failures, enabling timely adjustments to disease management programs. apsnet.org Monitoring programs, often coordinated by organizations like FRAC, track the frequency and distribution of resistance mutations in key pathogens across different regions. frac.infonih.gov For example, monitoring of wheat blast in Brazil has utilized quantitative real-time PCR (qPCR) to detect the G143A mutation in airborne spores, providing an early warning system for growers. mdpi.com Similarly, surveillance of QoI resistance in grape powdery mildew and downy mildew is conducted regularly in European vineyards. frac.info This data is crucial for developing and refining resistance management guidelines. nih.gov The development of on-the-spot detection methods like loop-mediated isothermal amplification (LAMP) is a future goal to provide growers with real-time information for making informed fungicide application decisions. mdpi.com

Academic Approaches to Resistance Management in Agricultural Systems

To combat the development and spread of fungicide resistance, academic and industry researchers have developed several key management strategies. These strategies aim to reduce the selection pressure for resistance and prolong the effective lifespan of at-risk fungicides like coumoxystrobin.

Alternation Strategies with Diverse Fungicide Classes

A cornerstone of resistance management is the alternation of fungicides with different modes of action. frac.infonzpps.org This involves rotating the use of QoI fungicides with fungicides from different FRAC groups that target different biochemical pathways in the pathogen. croplife.org.au This strategy prevents the continuous selection pressure that would favor the buildup of resistant individuals in the pathogen population. rutgers.edu

Effective alternation programs require a good understanding of the available fungicide classes and their modes of action. For a fungicide like coumoxystrobin (FRAC Group 11), an effective alternation partner would be a fungicide from a different FRAC group, such as a demethylation inhibitor (DMI, FRAC Group 3) or a succinate (B1194679) dehydrogenase inhibitor (SDHI, FRAC Group 7), provided no resistance to these groups has developed in the target pathogen. croplife.org.au The principle is to avoid consecutive applications of fungicides with the same mode of action. frac.infocroplife.org.au

Mixed-Mode Formulations for Resistance Mitigation

The development of resistance to single-site fungicides like coumoxystrobin, a Quinone outside Inhibitor (QoI), is a significant concern in agriculture. A primary strategy to mitigate this risk is the use of mixed-mode formulations, either as pre-formulated products or as tank-mixes. This approach combines coumoxystrobin with one or more fungicides that have different modes of action, as recommended by the Fungicide Resistance Action Committee (FRAC). frac.infofrac.info The fundamental principle is that the partner fungicide must be effective on its own against the target pathogen, thereby providing a different mechanism of control that pathogens are less likely to overcome simultaneously. frac.infofrac.info

Research and commercial development have led to several mixed-mode approaches involving coumoxystrobin. A patented germicidal composition combines coumoxystrobin with protective fungicides such as mancozeb, zineb, thioneb, and propineb. google.com This composition demonstrates a synergistic effect, enhancing the bactericidal activity beyond the simple sum of its components. google.com This synergy not only improves disease control but also plays a crucial role in retarding the development of resistance. google.com

Another researched strategy involves combining QoI fungicides with inhibitors of the Alternative Oxidase (AOX) pathway. The AOX pathway can act as a bypass to the primary respiratory chain targeted by QoIs, and its overexpression is a resistance mechanism in some plant pathogens. researchgate.net Studies have shown that salicylhydroxamic acid (SHAM), an AOX inhibitor, significantly enhances the inhibitory activity of coumoxystrobin against pathogens like Phytophthora litchii. researchgate.netresearchgate.net This potentiation suggests that targeting both the primary respiratory pathway with coumoxystrobin and the alternative pathway with an AOX inhibitor could be a viable anti-resistance strategy. researchgate.net The use of fungicides with different modes of action is a key method for delaying resistance. researchgate.net

Below is a table summarizing research findings on mixed-mode formulations for coumoxystrobin.

Table 1: Research on Mixed-Mode Formulations with Coumoxystrobin| Combination Partner | Partner's Mode of Action | Target Pathogen Example | Observed Outcome | Reference |

|---|---|---|---|---|

| Mancozeb, Zineb, Propineb | Multi-site contact activity | Alternaria mali, Downy Mildew, Anthracnose | Synergistic effect; Retards resistance development | google.com |

| Salicylhydroxamic acid (SHAM) | Alternative Oxidase (AOX) inhibitor | Phytophthora litchii | Significantly enhanced inhibitory activity of coumoxystrobin | researchgate.netresearchgate.net |

These examples underscore the importance of using coumoxystrobin as part of a mixture to protect its efficacy. The mixture partner must have a different mode of action and provide satisfactory disease control when used alone on the target disease. frac.infofrac.info

Integrated Pest Management (IPM) Frameworks for Resistance Control

The integration of coumoxystrobin into a comprehensive Integrated Pest Management (IPM) framework is essential for sustainable disease control and long-term resistance management. cognitivemarketresearch.comcornell.edu An IPM approach combines various control tactics, including cultural, biological, and chemical methods, to minimize selection pressure for resistance. cornell.edunih.gov The use of coumoxystrobin within such a framework helps to reduce reliance on a single mode of action and lessens environmental impact. cognitivemarketresearch.com

The Fungicide Resistance Action Committee (FRAC) has established specific guidelines for QoI fungicides that form the basis of an effective IPM strategy. frac.info A critical component of these guidelines is the preventative use of QoI fungicides, applying them before or in the very early stages of disease development, as they are highly effective at preventing spore germination. frac.infofrac.info

Key IPM strategies for managing resistance to coumoxystrobin include:

Alternation: Fungicides should be used in a rotational program. Coumoxystrobin applications should be alternated with fungicides from different FRAC groups that have different modes of action. msu.edu

Limiting Applications: The total number of applications of coumoxystrobin and other QoI fungicides per season must be limited. For many crops, a maximum of two or three QoI-containing sprays is recommended. frac.infofrac.info

Use in Mixtures: As detailed in the previous section, applying coumoxystrobin in a tank-mix or as a pre-formulated mixture with a non-cross-resistant fungicide is a mandatory strategy in many situations. frac.infofrac.info

Integration with Non-Chemical Controls: The IPM framework should incorporate non-chemical disease management practices, such as selecting disease-resistant crop varieties and implementing beneficial cultural practices. cornell.edu

The following table outlines the core components of an IPM framework for resistance control when using coumoxystrobin.

Table 2: Core Components of an IPM Framework for Coumoxystrobin| IPM Component | Strategy | Rationale for Resistance Management | Reference |

|---|---|---|---|

| Chemical Rotation | Alternate coumoxystrobin with fungicides from different FRAC groups. | Avoids repeated selection pressure from the same mode of action. | cornell.edumsu.edu |

| Application Limits | Restrict the total number of QoI fungicide applications per crop per season. | Reduces the overall selection pressure on the pathogen population. | frac.infofrac.info |

| Use of Mixtures | Apply coumoxystrobin in combination with effective, non-cross-resistant partner fungicides. | Provides multiple modes of action to control pathogens, making the simultaneous development of resistance less likely. | frac.infofrac.infofrac.info |

| Preventative Application | Apply before or at the earliest stages of disease development. | Targets the pathogen when it is most vulnerable and populations are smaller, reducing the chance of selecting for resistant individuals. | frac.infofrac.info |

| Cultural & Biological Controls | Incorporate disease-resistant varieties, sanitation, and other non-chemical methods. | Reduces overall disease pressure, lessening the need for fungicide applications. | cornell.edunih.gov |

By adhering to these IPM principles, the selection pressure exerted by coumoxystrobin can be significantly reduced, preserving its effectiveness as a valuable tool for disease management. ipmimpact.com

Advanced Synthesis and Structural Modification Research

Pioneering Synthetic Routes for Coumoxystrobin and Analogs

The foundational synthesis of Coumoxystrobin and its analogs involves multi-step chemical processes. A common route starts with substituted resorcinols and β-keto esters. nih.gov These materials undergo cyclization and condensation reactions to build the core coumarin (B35378) structure. nih.gov For Coumoxystrobin specifically, the synthesis involves creating the (E)-methyl 2-phenyl-3-methoxyacrylate substructure, a key pharmacophore for strobilurin fungicides, and linking it to the coumarin ring. mdpi.com

One patented method for preparing strobilurin fungicides, including structures analogous to Coumoxystrobin, involves reacting a key intermediate with an acetal (B89532) of formamide, such as dimethylformamide dimethyl acetal (DMFDMA). google.com This is followed by hydrolysis under acidic conditions and subsequent methylation in the presence of a base and a phase transfer catalyst. google.com Another described pathway involves the bromination of an intermediate like 2-(2'-aminomethyl phenyl)-3-methoxy-methyl acrylate (B77674) using N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Diisopropyl azodicarboxylate), followed by a condensation reaction to yield the final product. google.com These pioneering routes established the fundamental chemistry for producing the coumarin-based strobilurin scaffold.

Design and Synthesis of Novel Coumoxystrobin Derivatives

To discover new agrochemical candidates, structural optimization of the Coumoxystrobin molecule has been a significant area of research. nih.govunimi.it This involves targeted modifications at various positions of the molecule, including opening the coumarin ring, replacing it with bioisosteres, and introducing new functional groups. mdpi.commdpi.commdpi.com

One innovative approach to creating novel analogs involves the ring-opening of the coumarin lactone. mdpi.com This strategy is based on the concept that the coumarin structure can be viewed as an O-hydroxyphenylacrylate lactone, which, when opened, contains a substructure similar to the strobilurin pharmacophore. mdpi.com In a typical synthetic pathway, a furan[3,2-c]coumarin intermediate is subjected to hydrolysis and methylation. mdpi.comresearchgate.net This process cleaves the lactone ring, generating two new series of derivatives that possess the (E)-methyl 3-methoxy-2-phenylacrylate unit. mdpi.com

Bioassays of these ring-opened derivatives revealed that several compounds exhibited potent antifungal activity. mdpi.comresearchgate.net For instance, compounds 6b and 6e from one study showed improved activity against Botrytis cinerea compared to the commercial fungicide Azoxystrobin (B1666510). mdpi.comresearchgate.net Specifically, the EC₅₀ values for 6b (0.0544 µM) and 6e (0.0823 µM) were lower than that of Azoxystrobin (0.0884 µM). mdpi.comresearchgate.net Other derivatives, 7b (0.137 µM) and 7c (0.182 µM), demonstrated antifungal activity against Rhizoctonia solani comparable to Azoxystrobin (0.122 µM). mdpi.com

Table 1: Antifungal Activity of Selected Coumarin Ring-Opening Derivatives

| Compound | Target Fungus | EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |

|---|---|---|---|---|

| 6b | Botrytis cinerea | 0.0544 | Azoxystrobin | 0.0884 |

| 6e | Botrytis cinerea | 0.0823 | Azoxystrobin | 0.0884 |

| 7b | Rhizoctonia solani | 0.137 | Azoxystrobin | 0.122 |

| 7c | Rhizoctonia solani | 0.182 | Azoxystrobin | 0.122 |

Bioisosteric replacement is a key strategy in drug and agrochemical design, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity. mdpi.comcambridgemedchemconsulting.combenthamscience.com In the context of Coumoxystrobin, researchers have replaced the coumarin skeleton with a quinolin-2(1H)-one moiety. unimi.itmdpi.com This modification resulted in a series of analogs that were tested against a panel of plant pathogens. mdpi.com The modification of the lactam ring within the quinolinone structure proved crucial for fungicidal activity. mdpi.com For example, introducing an ethyl group at the N1-position yielded compounds that were more effective against all tested fungi compared to the analogs containing an N-H bond. mdpi.com Furthermore, derivatives with an amino group at the C7 position of the quinolinone ring showed enhanced antifungal activity against Gibberella fujikuroi and Sclerotinia sclerotiorum. mdpi.com

To alter physicochemical properties like lipophilicity and solubility, various heterocyclic moieties have been introduced into the strobilurin structure. mdpi.com Research has led to the design and synthesis of strobilurins incorporating rings such as 3,4-dichloroisothiazole and 1,2,3-thiadiazole (B1210528). mdpi.comebi.ac.uk One derivative containing the 3,4-dichloroisothiazole ring exhibited excellent activity against Rhizoctonia cerealis and Phytophthora infestans, with EC₅₀ values of 0.07 µg/mL and 0.49 µg/mL, respectively, comparable to Azoxystrobin. mdpi.com This same compound was more effective than Azoxystrobin against Gibberella zeae and Botrytis cinerea. mdpi.com Similarly, a 1,2,3-thiadiazole derivative showed better efficacy against cucumber Sphaerotheca fuliginea than both Azoxystrobin and Trifloxystrobin in field tests. mdpi.com The introduction of a 1,2,4-triazole (B32235) group has also been explored due to its broad-spectrum biological activity. mdpi.com

Inspired by the well-established biological activities of carboxamide and sulfonamide fungicides, researchers have incorporated these functional groups into the coumarin core. mdpi.comdntb.gov.uaresearchgate.net This strategy aimed to create hybrid molecules with potentially enhanced fungicidal properties. mdpi.comsemanticscholar.org The synthesis involves reacting 7-aminocoumarin (B16596) derivatives with various aroyl chlorides or phenylsulfonyl chlorides. mdpi.comsemanticscholar.org

The resulting coumarin 7-carboxamide and 7-sulfonamide derivatives were screened for activity against several phytopathogenic fungi. mdpi.comsemanticscholar.orgnih.gov In primary assays, most of the synthesized compounds showed greater activity against Botrytis cinerea and Rhizoctorzia solani. semanticscholar.org Notably, compound 6r (a sulfonamide derivative) from one study demonstrated stronger fungicidal activity against Botrytis cinerea (EC₅₀ = 20.52 µg/mL) and was identified as a promising lead structure for further optimization. mdpi.comnih.gov

Table 2: Fungicidal Activity of Selected Coumarin Carboxamide/Sulfonamide Derivatives

| Compound | Target Fungus | Inhibition (%) at 50 µg/mL | Reference Compound | Reference Inhibition (%) |

|---|---|---|---|---|

| 6d | Botrytis cinerea | 71.1 | Osthole | 81.1 |

| 6e | Botrytis cinerea | 68.2 | Osthole | 81.1 |

| 6q | Botrytis cinerea | 78.2 | Osthole | 81.1 |

| 6r | Botrytis cinerea | 81.6 | Osthole | 81.1 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent compounds. mdpi.comgardp.orgoncodesign-services.com For Coumoxystrobin and its derivatives, SAR studies have provided critical insights.

Coumarin Ring Modifications : In the synthesis of coumarin derivatives, it was found that (E)-methyl 2-{2-[(3-hexyl-4-methyl-coumarin-7-yloxy)methyl]phenyl}-2-(methoxyimino)acetate (6f ) had superior fungicidal activity against cucumber grey mold compared to Coumoxystrobin. nih.gov Another derivative, methyl 2-[(3,4-dimethyl-coumarin-7-yloxy)methyl]phenyl(methoxy)carbamate (8a ), showed excellent activity against wheat powdery mildew, significantly outperforming Coumoxystrobin. nih.gov This indicates that modifications on the coumarin ring at positions 3 and 4, as well as the nature of the ester group, significantly influence the activity spectrum. nih.gov

Ring-Opening Derivatives : SAR analysis of coumarin ring-opening derivatives showed that the type and position of substituents on the benzene (B151609) ring were crucial for antifungal activity. mdpi.com The most active compounds were identified as 6b, 6e, 6g, 6i, 7b, and 7c , suggesting specific substitution patterns are favorable for inhibiting fungal growth. mdpi.comresearchgate.net

Bioisosteric Replacements : For the quinolin-2(1H)-one bioisosteres, SAR studies revealed that N-alkylation (specifically N-ethyl) on the quinolinone ring led to a broad enhancement of fungicidal activity compared to N-H analogs. mdpi.com The presence of a 7-amino group on the quinolinone moiety also conferred improved activity against specific pathogens. mdpi.com

Carboxamide/Sulfonamide Derivatives : In the series of coumarin 7-carboxamide/sulfonamide derivatives, SAR analysis indicated that the nature of the substituent on the amide or sulfonamide group influenced the fungicidal potency. semanticscholar.org For instance, among the tested compounds, 6r , which contains a sulfonamide linkage, showed the highest inhibition rate against Botrytis cinerea. semanticscholar.org

These SAR studies collectively demonstrate that the fungicidal activity of Coumoxystrobin analogs can be finely tuned by strategic structural modifications to the coumarin core, the strobilurin side chain, and through bioisosteric replacement. nih.govmdpi.comsemanticscholar.orgnih.gov

Computational Chemistry Approaches (e.g., DFT, 3D-QSAR)

Computational chemistry has become an indispensable tool in the rational design of new agrochemicals. Methods such as Density Functional Theory (DFT) and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to predict the antifungal activity of novel Coumoxystrobin-inspired molecules and to understand the electronic and steric factors that govern their efficacy. mdpi.comaaup.edu

One study focused on developing novel ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins, using computational models to rationalize the observed fungicidal activity. mdpi.com A 3D-QSAR model was established using the comparative molecular field analysis (CoMFA) method to correlate the molecular structure of the derivatives with their biological activity. The statistical robustness of the model, indicated by high correlation coefficients (Q² and R²), demonstrates its predictive power for designing new compounds. mdpi.com DFT calculations were also performed to provide insights into the electronic properties and structure-activity relationships, further guiding molecular design. mdpi.com

Table 1: Statistical Parameters of the CoMFA 3D-QSAR Model for Coumarin Ester Derivatives mdpi.com

| Parameter | Value | Description |

| Q² | 0.797 | Cross-validated correlation coefficient, indicating good predictive ability. |

| R² | 0.979 | Non-cross-validated correlation coefficient, indicating high internal consistency. |

| SEE | 0.096 | Standard Error of Estimate, indicating low error in prediction. |

| F | 166.514 | F-test value, indicating statistical significance of the model. |

| Components | 5 | Optimal number of principal components used in the model. |

These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, saving significant time and resources. The insights gained from CoMFA contour maps, which highlight regions where steric bulk or electrostatic charge positively or negatively influence activity, are particularly valuable for targeted structural modifications. mdpi.commdpi.com

Influence of Substituent Effects on Antifungal Activity

The biological activity of Coumoxystrobin derivatives is highly dependent on the nature and position of various substituents on the coumarin core and associated rings. Structure-activity relationship (SAR) studies have revealed several key trends.

In the development of strobilurin analogs, it has been noted that the combination of the methoxyiminoacetate pharmacophore with electron-withdrawing substituents on an associated phenyl ring can enhance fungicidal activity. mdpi.com Specifically, the presence of a chloro substituent, whether on a pyrazole (B372694) or phenyl ring, has been shown to have a positive effect on fungicidal potency. mdpi.com

Research into coumarin ring-opening derivatives has shown that antifungal activity varies significantly with the alternation of substituting groups on the benzene ring. mdpi.com In one study, derivatives where the R1 substituent was a hydrogen atom (H) generally exhibited better control against a range of tested fungi compared to other substituents. mdpi.com Certain compounds from this series showed significantly improved activity against specific pathogens.

Table 2: Antifungal Activity of Select Coumarin Ring-Opening Derivatives against Botrytis cinerea mdpi.comresearchgate.net

| Compound | Substituent (R1) | EC₅₀ (µM) | Comparison to Control |

| 6b | H | 0.0544 | More effective |

| 6e | H | 0.0823 | More effective |

| Azoxystrobin (Control) | N/A | 0.0884 | N/A |

Another line of research involved introducing carboxamide and sulfonamide moieties to the coumarin core. nih.govsemanticscholar.org A number of these novel derivatives displayed significant antifungal activity, particularly against Botrytis cinerea and Rhizoctorzia solani. nih.govsemanticscholar.org The activity of the most promising compounds was found to be equivalent to that of the natural fungicide Osthole.

Table 3: Antifungal Activity of Select Coumarin Carboxamide/Sulfonamide Derivatives against Botrytis cinerea nih.govsemanticscholar.org

| Compound | Inhibition Rate at 50 µg/mL (%) |

| 6d | 71.1 |

| 6e | 68.2 |

| 6q | 78.2 |

| 6r | 81.6 |

| Osthole (Control) | 81.1 |

These studies underscore that even subtle changes to the substituent groups can lead to dramatic differences in antifungal efficacy, providing a clear path for the optimization of lead compounds. d-nb.info

Spectroscopic and Crystallographic Characterization of Novel Structures

The unambiguous determination of the chemical structure of newly synthesized Coumoxystrobin derivatives is a critical step in their development. This is accomplished through a combination of spectroscopic and crystallographic techniques.

Standard spectroscopic methods are routinely used to confirm the identity and purity of the target compounds. These include:

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For example, in one study of novel fluorinated 7-hydroxycoumarin derivatives, the ¹H-NMR spectrum of compound 5h showed characteristic singlets at 11.53 and 8.88 ppm, corresponding to -OH and -CH=N- groups, respectively. nih.govmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of key functional groups, such as the carbonyl group in the coumarin lactone ring. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition of the synthesized compound. nih.govmdpi.com

While spectroscopy provides essential structural information, single-crystal X-ray diffraction analysis offers the definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique is invaluable for confirming the precise spatial arrangement of atoms, bond angles, and stereochemistry, which are crucial for understanding interactions with biological targets. Several novel coumarin derivatives related to the Coumoxystrobin scaffold have had their structures unequivocally confirmed by X-ray crystallography. nih.govmdpi.com

Table 4: Examples of Novel Coumoxystrobin-Related Structures Confirmed by X-ray Diffraction

| Compound | Description | Reference |

| 4e | Fluorinated 7-hydroxycoumarin derivative | nih.gov, mdpi.com |

| 4h | Fluorinated 7-hydroxycoumarin derivative | nih.gov, mdpi.com |

| 5h | Fluorinated 7-hydroxycoumarin derivative | nih.gov, mdpi.com |

| 6c | Fluorinated 7-hydroxycoumarin derivative | nih.gov, mdpi.com |

| 2be | 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester derivative | mdpi.com |

The data from these characterization methods provide the foundational evidence required to validate the synthesis of novel compounds and to properly interpret the results of biological activity assays. researchgate.netresearchgate.net

Environmental Fate and Ecotoxicological Impact Excluding Human Data

Environmental Persistence and Degradation Pathways

The persistence of a pesticide in the environment determines its potential for long-term exposure to non-target species. This is influenced by its degradation through processes like photolysis and microbial action in various environmental compartments. However, comprehensive data on the environmental fate of Coumoxystrobin is limited, as the substance has not been extensively studied. herts.ac.uk

Residue Dynamics in Environmental Compartments (e.g., Soil, Aquatic Systems)

Aquatic Systems: In aquatic environments, Coumoxystrobin is susceptible to degradation by sunlight (photolysis). A study investigating its photolytic degradation in buffer solutions found that the process follows quasi-first-order kinetics. The photolysis half-life was determined to be 2.23 hours under a 500 W xenon lamp and 1.10 hours under a 20 W mercury lamp. The degradation rate was influenced by the pH of the solution, with the fastest degradation occurring at pH 9.

Bioaccumulation Potential in Non-Target Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. epa.gov This is often quantified by the bioconcentration factor (BCF).

There is no available data for the bioconcentration factor of Coumoxystrobin. herts.ac.uk Reviews of other strobilurin fungicides, such as Azoxystrobin (B1666510), have also highlighted a lack of BCF and bioaccumulation potential data in the literature, suggesting this may be a wider data gap for this class of compounds. nih.gov

For context, studies on the related strobilurin fungicide Pyraoxystrobin in zebrafish (Danio rerio) have determined BCF values ranging from 265.9 to 820.8, indicating a moderate potential for enrichment in aquatic organisms. mdpi.comnih.gov The bioaccumulation of pesticides in aquatic organisms can lead to adverse consequences for non-target species as they are transferred through the food chain. nih.gov

Ecotoxicological Effects on Non-Target Organisms

The primary mode of action for strobilurin fungicides is the inhibition of mitochondrial respiration, a process fundamental to most living organisms. researchgate.net Consequently, they can be toxic to a wide range of non-target species, particularly in aquatic ecosystems. researchgate.netnih.gov

Aquatic Biota: Microalgae (Chlorella vulgaris), Invertebrates (Daphnia magna), Fish (Zebrafish)

Coumoxystrobin has demonstrated significant toxicity to various aquatic organisms, which are essential components of the aquatic food web.

Microalgae (Chlorella vulgaris): Coumoxystrobin exerts a negative impact on the green microalga Chlorella vulgaris. The 96-hour median effective concentration (96h-EC₅₀) for growth inhibition was found to be 1.62 mg/L. researchgate.net This indicates a high level of toxicity to primary producers in the aquatic environment.

Invertebrates (Daphnia magna): While specific toxicity data for Coumoxystrobin on the water flea Daphnia magna is not available, a study on the closely related crustacean Scapholeberis mucronata determined a 48-hour median effective concentration (48h-EC₅₀) of 202 µg/L. This level of toxicity is classified as high. Chronic exposure to Coumoxystrobin was also shown to have significant inhibitory effects on the growth and reproduction of S. mucronata. Other strobilurin fungicides are known to be very toxic to Daphnia magna. researchgate.net

Fish (Zebrafish, Danio rerio): Specific data on the acute toxicity (e.g., 96-hour LC₅₀) of Coumoxystrobin in zebrafish is not documented in available literature. However, other strobilurin fungicides have been shown to be highly toxic to zebrafish. For example, the related compound Pyraoxystrobin has 96-hour LC₅₀ values ranging from 1.07 µg/L to 5.97 µg/L, depending on the life stage of the fish, demonstrating very high toxicity. nih.gov

Interactive Data Table: Acute Ecotoxicity of Coumoxystrobin

| Species | Endpoint | Value | Exposure Duration | Classification | Reference |

|---|---|---|---|---|---|

| Chlorella vulgaris (Microalga) | EC₅₀ (Growth Inhibition) | 1.62 mg/L | 96 hours | Toxic | researchgate.net |

| Scapholeberis mucronata (Crustacean) | EC₅₀ (Immobilization) | 202 µg/L | 48 hours | Highly Toxic | |

| Danio rerio (Zebrafish) | LC₅₀ | No Data Available | 96 hours | - |

Respiratory Toxicity Mechanisms

The toxic action of Coumoxystrobin is rooted in its ability to disrupt cellular respiration. researchgate.net Like other strobilurins, it targets the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. researchgate.netresearchgate.net This inhibition blocks the transfer of electrons between cytochromes, which halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net

In studies on Chlorella vulgaris, Coumoxystrobin significantly inhibited Complex III activity and reduced ATP viability. researchgate.net Molecular docking studies revealed a strong binding potential of Coumoxystrobin to ubiquinone (-12.98 kcal/mol), which adversely affects amino acids essential for the respiratory process. researchgate.net This mechanism is the basis for its fungicidal activity but also explains its toxicity to non-target aquatic organisms. researchgate.net While not studied directly for Coumoxystrobin, related fungicides have been shown to disrupt the respiratory system in Daphnia magna and alter the expression of genes related to the mitochondrial respiratory chain in zebrafish. nih.govnih.gov

Effects on Cellular Processes in Aquatic Organisms

Beyond the primary impact on respiration, Coumoxystrobin and related fungicides can induce a cascade of adverse cellular effects.

In aquatic organisms, the disruption of energy metabolism can lead to oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. Studies on the related compound Pyraoxystrobin in zebrafish embryos have shown that it can significantly alter the mRNA levels of genes related to oxidative stress, apoptosis (programmed cell death), and the immune system. nih.gov This can manifest as observable developmental toxicity, including morphological deformities such as pericardial and yolk sac edema, decreased heart rate, and hatching inhibition. nih.gov

In invertebrates, chronic exposure to Coumoxystrobin has been shown to impair key life-cycle processes, including growth and reproduction in Scapholeberis mucronata. Studies on other strobilurins in Daphnia magna show effects on detoxification enzymes, heart rate, and feeding behavior, indicating that sublethal concentrations can impair physiological mechanisms crucial for survival. researchgate.netnih.govscielo.br

Impact on Susceptibility to Pathogens in Aquatic Hosts

Chronic exposure to chemical pollutants in aquatic ecosystems can result in numerous adverse effects, including an increased susceptibility of resident organisms to pathogens. nih.govzoores.ac.cn While specific research on Coumoxystrobin is limited, studies on other strobilurin fungicides provide significant insights into this risk.

For instance, the strobilurin fungicide Trifloxystrobin (TFS) has been shown to impair the resistance of fish to viral infections. nih.govzoores.ac.cn Chronic exposure of zebrafish to environmentally relevant concentrations of TFS led to a significant increase in the replication of the Spring Viraemia of Carp Virus (SVCV). nih.gov The underlying mechanism appears to involve the induction of autophagy, a cellular process, which is linked to a decrease in the expression and phosphorylation of the mTOR protein, a key regulator of cell growth and survival. nih.gov This suggests that the presence of strobilurin fungicides like TFS in aquatic environments could contribute to the outbreak of viral diseases in fish populations. nih.govzoores.ac.cn

Similarly, research on the fungicide pyraclostrobin (B128455) demonstrated that it could increase the susceptibility of American bullfrog larvae (Rana catesbeiana) to trematode parasite infections. nih.gov Tadpoles exposed to pyraclostrobin showed a four to eight-fold increase in parasite counts compared to controls, highlighting that these fungicides can indirectly alter host-parasite dynamics and potentially elevate disease risk in amphibian populations. nih.gov These findings underscore the potential for strobilurin fungicides to have community and ecosystem-level implications beyond direct toxicity. nih.gov

Terrestrial Biota: Soil Microorganisms and Invertebrates (e.g., Earthworms)

Strobilurin fungicides can significantly impact terrestrial ecosystems, particularly the soil biota that is essential for nutrient cycling and soil health. frontiersin.orgresearchgate.netnih.gov

Soil Microorganisms: The application of strobilurins can alter the biodiversity and activity of soil microbial communities. frontiersin.orgnih.gov Due to their mechanism of action inhibiting mitochondrial respiration, strobilurins may directly affect fungal biomass, which can lead to a shift from fungal to bacterial dominance in soil activities. nih.gov Studies on azoxystrobin, a widely used strobilurin, have shown that it can inhibit the growth of certain organotrophic bacteria, actinomycetes, and fungi. nih.govnih.gov While some microbial genera like Proteobacteria and Firmicutes may decrease in the presence of strobilurins, others like Actinobacteria may see an increase in abundance. frontiersin.org Such shifts can have cascading effects on soil processes like decomposition and nutrient availability. frontiersin.org

Soil Invertebrates (Earthworms): Earthworms are vital for soil structure and fertility and are often used as bioindicators for soil contamination. researchgate.net The toxicity of strobilurin fungicides to earthworms varies. Some assessments suggest a low risk, as these compounds can degrade quickly in the environment. ijbbku.com However, other studies indicate that toxicity can increase with repeated applications. researchgate.net Sub-lethal effects are a significant concern; for example, seed dressings with strobilurin fungicides have been shown to reduce the surface activity of earthworms, an effect that can be intensified by the presence of other pesticides like herbicides. frontiersin.org

Table 1: Ecotoxicity of Various Strobilurin Fungicides on Earthworms (Eisenia fetida)

| Fungicide | Test Duration | Endpoint | Value (mg/kg dry soil) | Reference |

| Picoxystrobin (B33183) | 14 days | LC50 | 6.7 | europa.eu |

| Picoxystrobin | 28 days | LC50 | 4.80 | europa.eu |

| Picoxystrobin | 28 days | NOEC (reproduction) | 1.48 | europa.eu |

| Azoxystrobin | - | LC50 | 283.0 | ijbbku.com |

| Azoxystrobin | - | NOEC | 20.0 | ijbbku.com |

This table presents data for related strobilurin compounds due to the lack of specific published data for Coumoxystrobin.

Impact on Beneficial Insects (e.g., Apoidea)

While fungicides are designed to target fungi, there is growing evidence that they are not harmless to beneficial insects, including crucial pollinators like bees (superfamily Apoidea). frontiersin.orgresearchgate.net Exposure can occur when bees forage on crops treated with these pesticides. frontiersin.org

Research has moved beyond measuring direct mortality to investigating a range of sub-lethal effects that can compromise individual and colony health. frontiersin.org Studies on the strobilurin fungicide picoxystrobin revealed that continuous oral exposure caused histopathological effects and cell death in the midgut of Africanized honey bees (Apis mellifera scutellata). frontiersin.orgresearchgate.net Similar effects were observed with azoxystrobin, which caused intense cytoplasm vacuolization and the release of cell fragments into the gut lumen of Apis mellifera, indicating significant damage to the digestive tract. nih.gov

These sub-lethal effects can have broader consequences. Exposure to azoxystrobin during the larval and pupal stages of honey bees was found to reduce survival rates, body weight, and alter the expression of genes critical for development, immunity, and metabolism. mdpi.com Such impacts during development could affect the bees' later sensitivity to pathogens and other stressors. mdpi.com

Table 2: Reported Sub-lethal Effects of Strobilurin Fungicides on Honey Bees (Apis mellifera)

| Fungicide | Effect | Organism Stage | Reference |

| Picoxystrobin | Histopathological effects on the midgut | Adult | frontiersin.orgresearchgate.net |

| Azoxystrobin | Histopathological and cytotoxic changes in the midgut | Adult | nih.gov |

| Azoxystrobin | Reduced survival, body weight, and altered gene expression | Larvae and Pupae | mdpi.com |

| Pyraclostrobin | Hampered mitochondrial respiration | Adult | mdpi.com |

This table summarizes findings for related strobilurin compounds, as specific data for Coumoxystrobin on Apoidea is not available in the reviewed literature.

Phytotoxicological Assessments on Non-Target Plants

Phytotoxicity occurs when a chemical substance has a toxic effect on plants. researchgate.net While fungicides are not designed to harm plants, some strobilurins have been shown to be phytotoxic to certain non-target species. apsnet.org For example, azoxystrobin can cause phytotoxic and genotoxic effects in aquatic macrophytes, and some Qol fungicides can cause injury to specific crop varieties, such as certain types of grapes or cherries. apsnet.orgredalyc.org

Phytotoxicological assessments for regulatory purposes often involve testing on a range of plant species to determine the effective rate that causes a 50% reduction in a measured endpoint (ER50), such as biomass or growth. apvma.gov.aubayer.comctgb.nl

Specific phytotoxicity data for Coumoxystrobin on terrestrial plants is limited. However, a study on the non-target aquatic plant Chlorella vulgaris, a type of green algae, provides acute toxicity data for Coumoxystrobin and other strobilurins.

Table 3: Acute Toxicity of Strobilurin Fungicides to the Green Alga (Chlorella vulgaris)

| Fungicide | Endpoint | Value (mg/L) | Reference |

| Coumoxystrobin | 96h-EC50 | 1.62 | researchgate.net |

| Azoxystrobin | 96h-EC50 | 1.85 | researchgate.net |

| Pyraclostrobin | 96h-EC50 | 2.21 | researchgate.net |

EC50 (Effective Concentration 50%) is the concentration of a substance that causes a 50% effect on the test organism. researchgate.net

Advanced Ecotoxicological Methodologies and Biomarker Research

Modern ecotoxicology employs advanced methodologies to understand the risks posed by chemical contaminants beyond simple mortality tests. remedypublications.com This includes the use of biomarkers, which are measurable molecular, biochemical, cellular, or physiological alterations in an organism that indicate exposure to or the effects of a stressor. remedypublications.commdpi.com

Biomarkers can serve as early warning signals of potential environmental harm. remedypublications.com Common biomarkers include the activity of enzymes like cholinesterase (often used for insecticide exposure), oxidative stress enzymes, and changes in protein or gene expression. remedypublications.comiau.irresearchgate.net For example, studies on the effects of azoxystrobin have used oxidative stress enzymes, ATPases, and cholinesterase as biomarkers in crayfish and changes in acetylcholinesterase (AChE) activity as a biomarker in land snails. iau.irresearchgate.net

The primary mode of action for strobilurin fungicides, including Coumoxystrobin, is the inhibition of mitochondrial complex III. researchgate.netmdpi.com This specific mechanism makes endpoints related to mitochondrial function and oxidative stress particularly relevant biomarkers. Research on azoxystrobin in the collembolan Folsomia candida focused on oxidative stress biomarkers to assess its effects. mdpi.com

A developing concept in this field is the "Adverse Outcome Pathway" (AOP), which aims to link a molecular initiating event (like the inhibition of complex III by a strobilurin) through a series of key biological events at the cellular and tissue level to an adverse outcome at the individual or population level (e.g., reduced reproduction or survival). researchgate.net This framework helps to structure research and provides a mechanistic basis for risk assessment. The use of integrated approaches, combining chemical analysis with a suite of biomarkers in sentinel species, is becoming a standard for monitoring the health of ecosystems. mdpi.comospar.org

Advanced Residue Analysis Methodologies

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step in residue analysis, aiming to extract coumoxystrobin from the sample matrix while removing interfering substances that could compromise the accuracy of subsequent analysis. lcms.czipinnovative.com The complexity of matrices such as vegetables, fruits, and soil necessitates robust cleanup procedures. lcms.czacs.orgnih.gov

QuEChERS Method Optimization and Application

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for pesticide residue analysis, including for coumoxystrobin, due to its simplicity, speed, and minimal solvent usage. acs.orgsigmaaldrich.com The method involves an initial extraction with acetonitrile (B52724) followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. sigmaaldrich.comshopshimadzu.com

For the analysis of coumoxystrobin in vegetables, a common QuEChERS approach involves extracting the sample with acetonitrile. wuchu-pub.com The extract is then purified using d-SPE with sorbents like primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. sigmaaldrich.comgoogle.com Graphitized carbon black (GCB) may also be used to remove pigments and sterols, although its use requires careful optimization to prevent the loss of planar pesticides. acs.orgsigmaaldrich.com A study on determining coumoxystrobin in vegetables utilized acetonitrile for extraction and a QuEChERS-based cleanup before UPLC-MS/MS analysis. wuchu-pub.com Another multi-residue method for pesticides in dried chili involved a modified QuEChERS protocol with acetic acid-acetonitrile extraction and a cleanup step using a combination of C18, PSA, and GCB. shopshimadzu.com

The efficiency of the QuEChERS method can be influenced by the specific combination and amounts of sorbents used in the d-SPE step. For instance, in the analysis of bupirimate (B1668056) and its metabolite in cucumbers, various combinations of PSA and GCB were tested to find the optimal purification conditions. acs.org

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is another powerful technique for sample cleanup in coumoxystrobin residue analysis. mdpi.com It utilizes cartridges containing a solid adsorbent to retain either the analyte or the interfering compounds. ipinnovative.com A study involving the analysis of 415 pesticide residues in red cabbage employed an automatic solid-phase extraction system with a Carbon/NH2 cartridge for cleanup after acetonitrile extraction. chrom-china.com In another instance, for the analysis of picoxystrobin (B33183) in various agricultural products, a Florisil SPE cartridge was used for cleanup. koreascience.kr The choice of SPE sorbent is critical and depends on the nature of the analyte and the matrix.

Chromatographic and Spectrometric Detection Methods

Following sample preparation, chromatographic techniques are employed to separate coumoxystrobin from other components in the extract. This is typically followed by spectrometric detection for quantification and confirmation.

Gas Chromatography (GC) Coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS/MS)

Gas chromatography (GC) is a suitable technique for the analysis of thermally stable and volatile compounds. mdpi.com For pesticide residue analysis, GC is often coupled with highly sensitive detectors like the electron capture detector (ECD) or, more commonly, tandem mass spectrometry (MS/MS) for enhanced selectivity and confirmation. mdpi.comkoreascience.kr GC-MS/MS, operating in multiple reaction monitoring (MRM) mode, provides excellent sensitivity and specificity, minimizing matrix interference. mdpi.comresearchgate.net A study on fungicide residues in rice utilized GC-MS/MS for quantification. researchgate.net Another method for analyzing 39 pesticides in water and sediment also employed GC-MS. nyxxb.cn

Liquid Chromatography (LC) Based Approaches

Liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is a dominant technique for the analysis of a wide range of pesticides, including coumoxystrobin. acs.orgwuchu-pub.comcabidigitallibrary.org This is due to its applicability to a broader range of compounds, including those that are thermally labile or less volatile. acs.org

A method for determining coumoxystrobin residues in vegetables used UPLC-MS/MS, highlighting its sensitivity and efficiency. wuchu-pub.com Similarly, a multi-residue method for 415 pesticides in red cabbage used liquid chromatography-quadrupole-time of flight-mass spectrometry (LC-Q-TOF-MS). chrom-china.com The use of LC-MS/MS allows for the simultaneous detection and quantification of multiple pesticide residues in a single run. google.comgoogle.com

Method Validation Parameters

To ensure the reliability and accuracy of analytical results, the developed methods for coumoxystrobin determination must undergo rigorous validation. mdpi.comeurl-pesticides.eu Key validation parameters, as outlined in guidelines like SANTE, include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). koreascience.kreurl-pesticides.eueuropa.eu

A study on coumoxystrobin in vegetables reported a good linear relationship in the concentration range of 0.01-10.0 mg/kg, with a coefficient of determination (R²) of 0.999. wuchu-pub.com The LOD and LOQ were found to be 0.001 mg/kg and 0.003 mg/kg, respectively. wuchu-pub.com In another study on picoxystrobin, average recoveries ranged from 64.0% to 98.3% with relative standard deviations (RSDs) below 10%. koreascience.kr The LOD and LOQ were 0.005 mg/L and 0.02 mg/L, respectively. koreascience.kr For a multi-residue method in red cabbage, the correlation coefficients (r²) for 415 pesticides were all greater than 0.990, with recoveries for most compounds falling within the 70-120% range and RSDs generally below 20%. chrom-china.com

The table below summarizes the validation parameters from a study on coumoxystrobin in vegetables. wuchu-pub.com

| Parameter | Value |

| Linearity Range | 0.01 - 10.0 mg/kg |

| Linear Equation | y = 4686.92x + 5683.28 |

| Coefficient of Determination (R²) | 0.999 |

| Limit of Detection (LOD) | 0.001 mg/kg |

| Limit of Quantification (LOQ) | 0.003 mg/kg |

Table 1: Method Validation Parameters for Coumoxystrobin in Vegetables

The following table presents recovery and precision data from a study on picoxystrobin, a related strobilurin fungicide, in various agricultural products. koreascience.kr

| Matrix | Spiking Level (mg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Apple | 0.02 | 90.5 | 5.4 |

| 0.05 | 92.1 | 3.2 | |

| 0.5 | 98.3 | 2.1 | |

| Hulled Rice | 0.02 | 85.6 | 6.8 |

| 0.05 | 88.4 | 4.5 | |

| 0.5 | 95.2 | 2.8 | |

| Mushroom | 0.02 | 78.9 | 8.2 |

| 0.05 | 82.3 | 5.7 | |

| 0.5 | 90.1 | 3.5 | |

| Pepper | 0.02 | 88.7 | 4.9 |

| 0.05 | 91.5 | 3.8 | |

| 0.5 | 96.8 | 2.4 | |

| Soybean | 0.02 | 64.0 | 9.5 |

| 0.05 | 70.2 | 7.1 | |

| 0.5 | 85.4 | 4.3 | |

| Mandarin | 0.02 | 91.2 | 4.1 |

| 0.05 | 93.6 | 2.9 | |

| 0.5 | 97.5 | 1.9 |

Table 2: Recovery and Precision Data for Picoxystrobin in Agricultural Products

Synergistic Effects and Rational Formulations Research

Combinatorial Studies with Other Active Ingredients

The practice of combining fungicides with different modes of action is a cornerstone of modern disease control and resistance management. researchgate.net Studies have demonstrated that such combinations can lead to a synergistic effect, where the combined antifungal activity is greater than the sum of the individual components.

Investigations into the combination of coumoxystrobin and psoralen (B192213) have shown a significant synergistic effect in controlling various crop diseases. google.com A patent for a bactericidal composition containing these two active ingredients highlights their enhanced performance against diseases like rape sclerotiniose and rice banded sclerotial blight. google.com The combination is noted to reduce the required amount of pesticide, thereby lowering costs and mitigating environmental pollution. google.com Furthermore, the differing mechanisms of action of psoralen and coumoxystrobin are believed to delay the development of pathogen resistance. google.com